molecular formula C8H7F3N2O2 B2462278 4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid CAS No. 544704-08-7

4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

Cat. No.: B2462278
CAS No.: 544704-08-7
M. Wt: 220.151
InChI Key: VYPLQBIHGYKXRS-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is a chemical compound characterized by its pyrimidine ring structure, which is substituted with methyl groups at positions 4 and 6, a trifluoromethyl group at position 2, and a carboxylic acid group at position 5

Preparation Methods

The synthesis of 4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 4,6-dimethyl-2-trifluoromethylpyrimidine with a suitable carboxylating agent can yield the desired carboxylic acid derivative. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:

    4,6-Dimethyl-2-mercaptopyrimidine: This compound has a thiol group instead of a trifluoromethyl group, leading to different chemical properties and applications.

    4,6-Dimethyl-2-pyrimidinylamine: The presence of an amino group instead of a carboxylic acid group results in different reactivity and biological activity.

    4,6-Dimethyl-2-(trifluoromethyl)pyrimidine: Lacks the carboxylic acid group, which affects its solubility and reactivity.

Properties

IUPAC Name

4,6-dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-3-5(6(14)15)4(2)13-7(12-3)8(9,10)11/h1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPLQBIHGYKXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C(F)(F)F)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

step B—A solution of KOH (1.74 g, 31.01 mmol) and water (10 mL) was added at RT to a solution of 4,6-dimethyl-2-trifluoromethyl-pyrimidine-5-carboxylic acid methyl ester (2.42 g, 10.33 mmol) in EtOH (20 mL). The resulting mixture was stirred at 40° C. overnight then cooled to RT and evaporated. The residue was partitioned between EtOAc and water. The aqueous layer was evaporated and the residue was taken up in H2O (1 mL). Concentrated HCl was added dropwise until crystals started to form. The mixture was diluted with H2O (5 mL) and stored in a refrigerator overnight. The crystals were filtered, rinsed with ice-cold water then ice-cold Et2O, and dried to afford 1.5 g (66%) of 4,6-dimethyl-2-trifluoromethyl-pyrimidine-5-carboxylic acid.
Name
Quantity
1.74 g
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reactant
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4,6-dimethyl-2-trifluoromethyl-pyrimidine-5-carboxylic acid methyl ester
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2.42 g
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20 mL
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10 mL
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5 mL
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